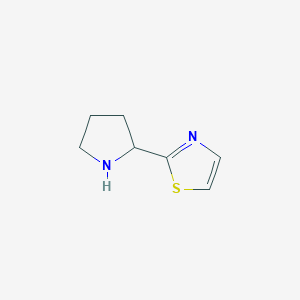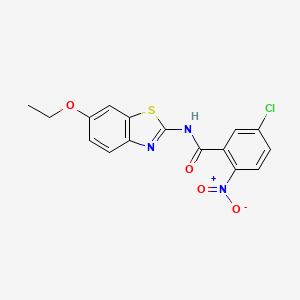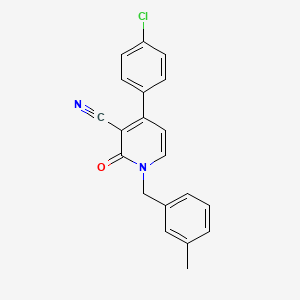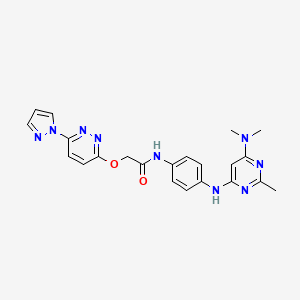![molecular formula C19H22ClN3O2 B2475445 N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379995-97-6](/img/structure/B2475445.png)
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have a high affinity for the voltage-gated potassium channel KCNQ1, which is involved in the regulation of cardiac and neuronal excitability.
作用机制
The mechanism of action of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves the binding of the compound to the KCNQ1 channel, resulting in the inhibition of channel activity. This leads to a decrease in the flow of potassium ions across the cell membrane, which has a stabilizing effect on the membrane potential. The inhibition of KCNQ1 channel activity has been shown to have a beneficial effect in various disease models, including cardiac arrhythmias and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide selectively inhibits KCNQ1 channel activity, with minimal effects on other potassium channels. In vivo studies have demonstrated that N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has a beneficial effect on cardiac and neuronal excitability, leading to a decrease in the incidence of arrhythmias and seizures.
实验室实验的优点和局限性
The advantages of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide for lab experiments include its high degree of selectivity for KCNQ1, its stability, and its suitability for in vitro and in vivo studies. The limitations of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide include its relatively low potency and its potential for off-target effects at higher concentrations.
未来方向
There are several future directions for the research and development of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. These include the optimization of the synthesis method to improve yield and purity, the development of more potent analogs of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, and the exploration of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the long-term effects of N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide on cardiac and neuronal function, as well as its potential for drug-drug interactions.
合成方法
The synthesis method for N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves a multi-step process that includes the preparation of the 3-(2-methylpyridin-4-yl)oxymethylpiperidine intermediate, followed by the coupling of the N-(3-chlorophenyl)carboxamide to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学研究应用
N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and pain. The compound has been shown to selectively inhibit the KCNQ1 channel, which plays a critical role in the regulation of cardiac and neuronal excitability. N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has also been shown to have a high degree of selectivity for KCNQ1 over other potassium channels, making it a promising candidate for further development.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-10-18(7-8-21-14)25-13-15-4-3-9-23(12-15)19(24)22-17-6-2-5-16(20)11-17/h2,5-8,10-11,15H,3-4,9,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQEBOVXWPNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)


![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)
![3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2475381.png)
![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)

